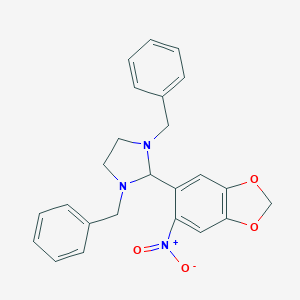

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine

Description

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine is a nitrogen-containing heterocyclic compound featuring an imidazolidine core substituted with two benzyl groups at positions 1 and 3, and a 6-nitro-1,3-benzodioxol-5-yl moiety at position 2. The imidazolidine ring (a five-membered saturated ring with two nitrogen atoms) confers structural rigidity, while the nitro-functionalized benzodioxol group introduces electron-withdrawing properties that influence reactivity and intermolecular interactions.

Properties

IUPAC Name |

1,3-dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c28-27(29)21-14-23-22(30-17-31-23)13-20(21)24-25(15-18-7-3-1-4-8-18)11-12-26(24)16-19-9-5-2-6-10-19/h1-10,13-14,24H,11-12,15-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUALOPHHOJXVHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC4=C(C=C3[N+](=O)[O-])OCO4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized by reacting catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

Nitration: The benzodioxole is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.

Imidazolidine Ring Formation: The nitrated benzodioxole is reacted with benzylamine and formaldehyde under basic conditions to form the imidazolidine ring.

Benzylation: Finally, the imidazolidine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The benzyl groups can be removed through hydrogenolysis using hydrogen gas and a palladium on carbon catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

Amino Derivatives: Formed by the reduction of the nitro group.

Debenzylated Products: Formed by the removal of benzyl groups.

Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of imidazolidines, including 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine, exhibit significant antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial and fungal strains. For instance, compounds with similar structures have shown promising results against Mycobacterium tuberculosis and other pathogens .

Anticancer Potential

The compound's anticancer activity has been evaluated in vitro against several cancer cell lines. Studies suggest that it may inhibit cell viability effectively, with some derivatives showing IC50 values comparable to established chemotherapeutic agents such as doxorubicin . The mechanism of action is believed to involve the compound's interaction with cellular targets leading to apoptosis in cancer cells.

Study 1: Antimicrobial Evaluation

A study assessed the antimicrobial efficacy of synthesized derivatives against both Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives had minimal inhibitory concentrations (MICs) as low as 1.27 µM against specific strains, showcasing their potential as effective antimicrobial agents .

Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, several derivatives were tested against human colorectal carcinoma (HCT116) cells. The results revealed that some compounds exhibited IC50 values significantly lower than those of standard treatments like 5-fluorouracil (5-FU), highlighting their potential as alternative therapeutic agents in cancer treatment .

Comparative Analysis of Biological Activities

Mechanism of Action

The mechanism of action of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole moiety may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

The structural and functional attributes of 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine can be contextualized through comparisons with analogous imidazolidine and benzodioxol-containing compounds. Below is a detailed analysis:

Structural Analogues in the Imidazolidine Family

identifies two closely related compounds (Figure 1):

- Compound 1 : 1,3-Dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine

- Compound 2 : 1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine

| Parameter | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Core Structure | Imidazolidine | Imidazolidine | Imidazolidine |

| Position 2 Substituent | 6-Nitro-1,3-benzodioxol-5-yl | 3-(Benzyloxy)phenyl | 4-(Benzyloxy)-3-methoxyphenyl |

| Key Functional Groups | Nitro (-NO₂), benzodioxol | Benzyloxy (-OCH₂C₆H₅) | Benzyloxy, methoxy (-OCH₃) |

| Electronic Effects | Strong electron-withdrawing (nitro group) | Moderate electron-withdrawing (benzyloxy) | Mixed (electron-donating methoxy + benzyloxy) |

| Potential Reactivity | High susceptibility to nucleophilic substitution | Likely lower reactivity due to benzyloxy | Moderate reactivity influenced by methoxy |

Key Observations :

- The nitro group in the target compound enhances electrophilicity at the benzodioxol ring compared to the benzyloxy/methoxy substituents in Compounds 1 and 2. This difference could influence binding affinity in biological systems or catalytic behavior in synthetic applications .

- The benzodioxol moiety in the target compound is structurally analogous to the 1,3-benzodioxol-5-yl group found in psychoactive phenethylamines like MDMA and MDA (), though the pharmacological implications of this similarity remain unexplored in the provided data.

Comparison with Benzimidazole Derivatives

describes the synthesis of 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole derivatives. While these compounds share a benzodioxol substituent, their core structure (benzimidazole) is aromatic and unsaturated, contrasting with the saturated imidazolidine ring of the target compound. This distinction impacts:

- Conformational Flexibility : The imidazolidine core allows puckering (see for ring puckering analysis), whereas benzimidazoles are planar and rigid.

- Electronic Properties : Benzimidazoles exhibit extended π-conjugation, enabling applications in optoelectronics, while imidazolidines may serve as intermediates in drug design due to their reduced aromaticity .

Comparison with Benzodithiazine Derivatives

reports a benzodithiazine derivative with a nitro group and benzodioxol-like sulfur-containing rings. Key differences include:

- Ring System : Benzodithiazine (six-membered ring with two sulfur atoms) vs. imidazolidine (five-membered ring with two nitrogen atoms).

- Functional Groups: The benzodithiazine compound includes a cyano (-C≡N) group and sulfone (-SO₂) moieties, which are absent in the target compound. These groups confer distinct solubility and stability profiles .

Structural Validation :

Biological Activity

1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine (CAS Number: 296770-98-4) is a complex organic compound notable for its unique structural features, including a nitrobenzodioxole moiety and an imidazolidine ring. Its molecular formula is , with a molecular weight of approximately 417.46 g/mol. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be described as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H23N3O4 |

| Molecular Weight | 417.46 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 524.3 ± 50.0 °C |

| Flash Point | 270.9 ± 30.1 °C |

| LogP | 4.11 |

The presence of the nitro group in the benzodioxole moiety is significant for its biological activity, as it can undergo reduction to form reactive intermediates that may interact with cellular components.

Antimicrobial Properties

Research indicates that compounds containing nitro groups often exhibit antimicrobial activities due to their ability to disrupt cellular processes in bacteria and fungi. For example, studies have shown that derivatives of nitrobenzodioxole compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors involved in cancer cell proliferation and survival. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell cycle progression.

The biological activities of this compound can be attributed to its interaction with various molecular targets:

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that may interact with DNA or proteins within cells.

- Enzyme Interaction : The benzodioxole moiety may modulate the activity of enzymes or receptors involved in signaling pathways critical for cell growth and survival.

Study on Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of nitrobenzodioxole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating potent antimicrobial effects at low concentrations.

Anticancer Research

In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, one study reported that treatment with such compounds led to a decrease in cell viability and increased markers of apoptosis in breast cancer cells.

Q & A

Q. How can researchers design a reliable synthesis protocol for 1,3-Dibenzyl-2-(6-nitro-1,3-benzodioxol-5-yl)imidazolidine?

- Methodological Answer : A multi-step synthesis protocol can be adapted from analogous imidazolidine derivatives. For example, coupling nitro-benzodioxole precursors with imidazolidine intermediates under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base like K₂CO₃. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity . Include inert atmosphere conditions to prevent nitro-group reduction . Validate each step using thin-layer chromatography (TLC) and intermediate characterization (e.g., melting point, NMR) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to resolve aromatic protons (benzodioxole and benzyl groups) and imidazolidine backbone signals. IR spectroscopy identifies nitro (1520–1350 cm⁻¹) and ether (1250–1050 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±2 ppm). Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. How should researchers assess the compound’s preliminary biological activity?

- Methodological Answer : Conduct in vitro assays targeting receptors or enzymes associated with benzodioxole and imidazolidine pharmacophores (e.g., kinase inhibition, cytotoxicity). Use PubChem BioAssay data (if available) to identify analogous targets . Employ dose-response curves (IC₅₀/EC₅₀) and statistical validation (e.g., triplicate experiments with p < 0.05 significance) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields or selectivity?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst loading). Use a central composite design or Box-Behnken model to minimize trials while maximizing data robustness . Pair this with computational reaction path analysis (e.g., quantum chemical calculations) to identify transition states and energetically favorable pathways .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Perform meta-analysis of existing literature (PubMed, Scopus) to identify assay variability (e.g., cell lines, concentration ranges). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). Use molecular docking to compare binding poses across protein conformations and reconcile discrepancies . Consult domain experts to contextualize conflicting results .

Q. What computational methods are suitable for studying electronic properties or reactivity?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G* basis sets optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites . Molecular dynamics simulations (e.g., AMBER or GROMACS) model solvation effects and conformational stability over time . Validate computational models against experimental spectroscopic or kinetic data .

Q. How to analyze degradation pathways under thermal or photolytic stress?

- Methodological Answer : Use HPLC/LC-MS to monitor degradation products under accelerated conditions (e.g., 40–80°C, UV light exposure). Identify major degradation intermediates via fragmentation patterns and isotopic labeling. Apply kinetic modeling (e.g., first-order decay equations) to predict shelf-life and stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.